N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S11807210
CAS No.
M.F
C25H22N2O5S
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-...

Product Name

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H22N2O5S/c1-13-9-14(2)22-17(10-13)18(28)11-19(32-22)23(29)27-25-21(16-6-3-7-20(16)33-25)24(30)26-12-15-5-4-8-31-15/h4-5,8-11H,3,6-7,12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

YDEINYJRWVRDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)C

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique structural framework that integrates multiple heterocyclic moieties, including furan, thiophene, and chromene. This compound's molecular formula is C24H22N2O4SC_{24}H_{22}N_{2}O_{4}S, and it features a variety of functional groups that contribute to its potential biological activities and chemical reactivity.

The structural uniqueness of this compound arises from the combination of a cyclopenta[b]thiophene core and a chromene unit, which enhances its electronic properties and may influence its interactions with biological targets. The presence of the furan ring further adds to its complexity, making it an interesting candidate for research in medicinal chemistry.

  • Oxidation: The furan moiety can be oxidized to generate furanones.
  • Reduction: The carbonyl groups present in the structure can be reduced to alcohols.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are significant as they can lead to the formation of derivatives with potentially enhanced biological activities.

The biological activity of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been explored in various studies. Compounds with similar structures have shown promising results in:

  • Anticancer Activity: Many derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Some compounds demonstrate activity against bacteria and fungi.
  • Anti-inflammatory Effects: Certain derivatives have been noted for their ability to reduce inflammation in biological models.

The specific mechanisms through which this compound exerts its effects are still under investigation but likely involve interactions with key enzymes or receptors involved in disease pathways.

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:

  • Preparation of the Furan Derivative: Starting from commercially available furan derivatives, the furan ring is functionalized to introduce the carbamoyl group.
  • Formation of the Cyclopentathiophene Core: This involves cyclization reactions that create the thiophene structure.
  • Coupling Reactions: The final steps often include coupling with chromene derivatives to form the complete structure.

Optimization of these synthetic routes is crucial for improving yield and purity while reducing environmental impact.

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases.
  • Organic Synthesis: Its unique structure makes it useful as a building block for synthesizing other complex molecules.
  • Material Science: Potential applications in creating functional materials due to its unique electronic properties.

Interaction studies have shown that compounds similar to N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can bind to specific enzymes or receptors, modulating their activity. These interactions are critical for understanding how such compounds can be utilized therapeutically.

Several compounds share structural similarities with N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-y}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
5-(2-furyl)isoxazole-3-carboxylic acidContains furan moietyAntimicrobial properties
3-(pyridazinyl) derivativesPyridazine ring presentPotential anti-inflammatory activity
5-(4-methylphenyl)-pyrazole derivativesPyrazole ringAnticancer properties

What sets N-{3-[ (furan - 2 - ylmethyl )carbamoyl ] - 5 , 6 - dihydro - 4 H - cyclopenta [ b ] thiophen - 2 - yl } - 6 , 8 - dimethyl - 4 - oxo - 4 H - chromene - 2 - carboxamide apart from these compounds is its unique combination of furan, thiophene, and chromene rings. This distinct structural arrangement confers specific electronic and steric properties that enhance its reactivity and interaction potential with biological targets.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

462.12494298 g/mol

Monoisotopic Mass

462.12494298 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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